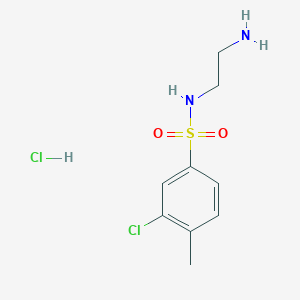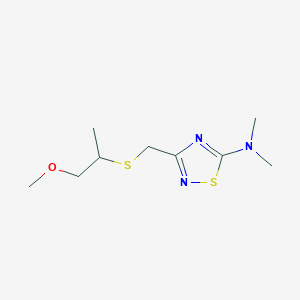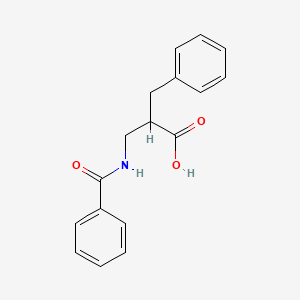![molecular formula C17H15N3OS B7640380 N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to selectively target the protein kinase PAK4. PAK4 is an important protein that is involved in the regulation of cell growth, differentiation, and migration. CCT251545 has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
CCT251545 selectively targets PAK4 by binding to the ATP-binding pocket of the protein kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. CCT251545 has been found to have a high affinity for PAK4, with an IC50 value of 7.5 nM.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, it has been found to inhibit the production of inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCT251545 is its selectivity for PAK4. This allows for the specific targeting of this protein kinase, without affecting other signaling pathways. However, one of the limitations of CCT251545 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future research directions for CCT251545. One area of research is the development of more potent and selective inhibitors of PAK4. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, the potential applications of CCT251545 in other diseases, such as neurodegenerative disorders, are also being explored.
Méthodes De Synthèse
The synthesis of CCT251545 involves several steps. The first step involves the preparation of the starting material, 3-cyanophenylcyclopropane. This is done by reacting 3-cyanophenylmagnesium bromide with cyclopropyl bromide. The resulting product is then reacted with thioamide to yield CCT251545. The overall yield of the synthesis process is approximately 10%.
Applications De Recherche Scientifique
CCT251545 has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. PAK4 has been found to be overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. CCT251545 has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting PAK4. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CCT251545 has also been studied for its potential applications in inflammatory disorders. PAK4 has been found to play a role in the regulation of the immune response. CCT251545 has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory disorders, including rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-9-11-2-1-3-13(8-11)17(6-7-17)20-16(21)15-14(12-4-5-12)19-10-22-15/h1-3,8,10,12H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIPSIHQKXMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)NC3(CC3)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)




![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)


![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)